![molecular formula C10H12N2O2 B3015054 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one CAS No. 99068-33-4](/img/structure/B3015054.png)
3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one
説明
“3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one” is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular weight is 192.21, and its molecular formula is C10H12N2O2 .
科学的研究の応用
Structural and Mechanistic Studies
Chiral Auxiliaries and Protective Groups : Oxazolidin-2-ones, including derivatives like 3-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one, are utilized as protective groups for 1,2-amino alcohols and as chiral auxiliaries in synthetic chemistry. Studies on oxazolidinecarbohydrazides, which are closely related to oxazolidin-2-ones, demonstrate their role in protecting amino alcohols and facilitating chiral synthesis through weak interactions such as C-H···O and π-π stacking interactions (Nogueira et al., 2015).
Synthesis of N-Alkyl-β-Amino Acids : Research indicates that 1,3-oxazolidin-5-ones, a related group to oxazolidin-2-ones, are valuable precursors in the synthesis of N-methyl α- and β-amino acids. This application is essential in developing modified peptides and oligomers with potential bioactivity (Hughes & Sleebs, 2008).
Chiral Auxiliaries for Stereoselective Reactions : Oxazolidin-2-ones, derived from α-amino acids, are effective as chiral auxiliaries in stereoselective enolate alkylations and conjugate additions. This application is significant in the field of asymmetric synthesis (Davies & Sanganee, 1995).
Biological and Pharmacological Activity
Enzymatic Synthesis and Biological Activity : A study on the enzymatic synthesis of oxazolidin-2-one, which includes derivatives like 3-ethyl-1,3-oxazolidin-2-one, highlights their multifunctional nature with diverse biological and pharmacological activities. This research showcases the potential of oxazolidin-2-ones in developing biologically active compounds (Yadav & Pawar, 2014).
Synthesis and Medicinal Chemistry : The oxazolidin-2-one nucleus, including derivatives like this compound, is a key framework in synthetic organic chemistry and medicinal chemistry. Its significance is underscored by the synthesis of Linezolid, an antibacterial drug, and its applications as protective groups for amino alcohols (Zappia et al., 2007).
Synthesis and Chemistry
- Synthesis Methods : Various methods for synthesizing oxazolidin-2-ones, including derivatives like this compound, have been reported. These methods often involve condensation reactions or cyclization reactions under milder conditions, highlighting the versatility of these compounds in organic synthesis (Kim et al., 2011).
特性
IUPAC Name |
3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c11-9-3-1-8(2-4-9)7-12-5-6-14-10(12)13/h1-4H,5-7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIBIOHIFPYFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99068-33-4 | |
| Record name | 3-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

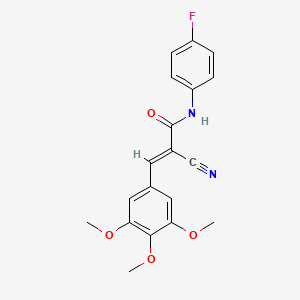
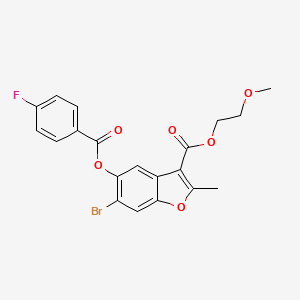
![N-(3-methoxyphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3014974.png)
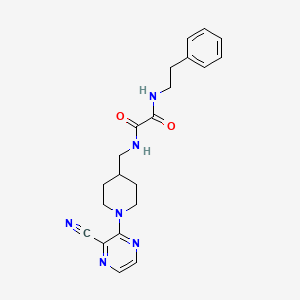
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide](/img/structure/B3014980.png)
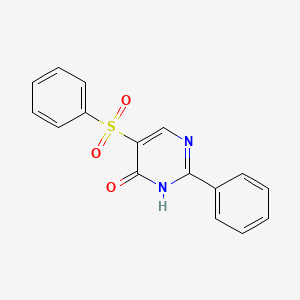
![1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine](/img/structure/B3014984.png)
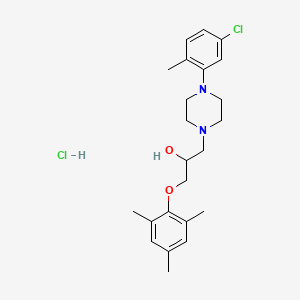
![2-[2-(4-Benzylpiperidin-1-yl)acetamido]benzamide](/img/structure/B3014988.png)

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)
![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)
![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)
